B1164610 Leukotriene B4 Pathway LC-MS Mixture

Leukotriene B4 Pathway LC-MS Mixture

Número de catálogo: B1164610
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The leukotriene B4 pathway LC-MS mixture contains 5-lipoxygenase pathway metabolites derived from arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.

Aplicaciones Científicas De Investigación

Highly Sensitive Analytical Methods

Leukotriene B4 (LTB4) levels in human plasma have been successfully measured using a highly sensitive LC-MS/MS method. This method demonstrates remarkable sensitivity (1.0 pg/ml) and precision, providing a robust tool for detecting endogenous LTB4 in human plasma, which is crucial in research involving various diseases (Bhat et al., 2019).

Assessing Lung Inflammation

LTB4, a potent inflammatory lipid mediator, has been linked to respiratory diseases like asthma. Techniques for measuring LTB4 concentrations in Exhaled Breath Condensate (EBC) using LC/MS/MS have been developed. This non-invasive method is pivotal for accurately quantifying LTB4 in EBC, thus aiding in the assessment of airway inflammation in respiratory diseases (Montuschi, 2009).

Inflammation and Autoimmune Diseases

Research has shown that LTB4 plays a significant role in autoimmune diseases. For example, the inhibition of LTB4-receptor interaction suppresses eosinophil infiltration and disease pathology in a murine model of experimental allergic encephalomyelitis (EAE), indicating the potential of targeting the LTB4 pathway in treating such diseases (Gladue et al., 1996).

LTB4 in Neurological Disorders

Leukotrienes B4 (LTB4) and C4 (LTC4) concentrations have been found significantly elevated in the cerebrospinal fluid (CSF) of multiple sclerosis (MS) patients compared to controls. This suggests a pathogenetic role of lipoxygenase products in MS, potentially opening new treatment avenues (Neu et al., 1992).

LTB4 in Arthritis and Inflammatory Diseases

LTB4 has been identified as an important chemical mediator in acute gouty attacks, with its levels significantly higher in gouty effusions compared to other conditions like rheumatoid arthritis. This underscores the potential of targeting LTB4 in treatments for inflammatory diseases (Rae et al., 1982).

Propiedades

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.